molecular formula C35H38N4O8S B606341 1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea CAS No. 1314958-91-2

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea

Cat. No. B606341
CAS RN: 1314958-91-2
M. Wt: 674.769
InChI Key: YDFFDCBBGWXONN-MODXFSQWSA-N
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Description

BRD0476, also known as ML187, is a novel suppressor of pancreatic β-cell apoptosis. BRD0476 inhibits interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2) and signal transducer and activation of transcription 1 (STAT1) signaling to promote β-cell survival. However, unlike common JAK-STAT pathway inhibitors, BRD0476 inhibits JAK-STAT signaling without suppressing the kinase activity of any JAK. BRD0476 suppresses cytokine-induced β-cell apoptosis.

Scientific Research Applications

Orexin-1 Receptor Antagonist and Its Applications

A selective Orexin-1 Receptor (OX1R) antagonist, characterized for its ability to cross the blood-brain barrier and engage with OX1Rs in the rat brain, has shown potential in treating psychiatric disorders associated with stress or hyperarousal states. This compound demonstrates the capability to attenuate stress-induced hyperarousal without causing hypnotic effects, making it a novel therapeutic strategy for various psychiatric disorders, especially those linked to overactivation of the OX1R pathway like panic or anxiety states (Bonaventure et al., 2015).

Antimicrobial and Cytotoxic Properties

A series of novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds displayed promising antimicrobial activity against various bacterial strains and showed significant cytotoxicity against cervical cancer (HeLa) cell lines, indicating their potential in the development of new antimicrobial and anticancer agents (Shankar et al., 2017).

Role in Synthesizing Enantiomers and Antagonists

The synthesis and characterization of enantiomers of a specific compound, demonstrating potent competitive alpha 1A-adrenoreceptor antagonist activity, have been conducted. The enantiomers show selective binding profiles at various receptors, indicating their utility in characterizing alpha 1-adrenoreceptor subtypes, which could be significant in the development of new drugs targeting these receptors (Quaglia et al., 1996).

Structural Investigations for Drug Development

Research on the crystal structures of various N-arylsulfonyloxazolidines, including the compound , provides valuable insights for drug development. Understanding these structures is essential in the design of new pharmaceutical compounds, particularly in the field of medicinal chemistry (Bolte & Strahringer, 1999).

Implications in Treating Anxiety Disorders

Studies have explored the influence of certain receptor antagonists on behavior in models of anxiety, suggesting the potential therapeutic application of such compounds in treating anxiety disorders. The compounds' interactions with receptors like 5-hydroxytryptamine (5-HT) re-uptake inhibitors highlight their relevance in neuropsychopharmacology (Bickerdike et al., 1994).

Antibacterial Activity of Benzoxazine Analogues

The synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues have been studied, showing good activity against various bacterial strains. Such compounds could be of interest in the development of new antibacterial agents (Kadian et al., 2012).

properties

CAS RN

1314958-91-2

Product Name

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea

Molecular Formula

C35H38N4O8S

Molecular Weight

674.769

IUPAC Name

1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1

InChI Key

YDFFDCBBGWXONN-MODXFSQWSA-N

SMILES

CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML187;  ML-187;  ML 187;  BRD0476;  BRD 0476;  BRD-0476.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
Reactant of Route 3
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
Reactant of Route 4
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
Reactant of Route 5
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea
Reactant of Route 6
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea

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